molecular formula C23H16N2O B340647 2-[(4'-methylbiphenyl-4-yl)oxy]quinoline-4-carbonitrile

2-[(4'-methylbiphenyl-4-yl)oxy]quinoline-4-carbonitrile

Cat. No.: B340647
M. Wt: 336.4 g/mol
InChI Key: XATXOXHAHPURNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile is a complex organic compound with a unique structure that combines a biphenyl moiety with a quinolinecarbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile typically involves multiple steps, starting with the preparation of the biphenyl and quinolinecarbonitrile precursors. The biphenyl precursor can be synthesized through a Suzuki coupling reaction, while the quinolinecarbonitrile can be prepared via a Skraup synthesis. The final step involves the coupling of these two precursors under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Used in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with similar structural features.

    4-Methylbiphenyl: Another biphenyl derivative with a methyl group at a different position.

    Quinolinecarbonitrile: The quinoline moiety without the biphenyl group.

Uniqueness

2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile is unique due to its combination of biphenyl and quinolinecarbonitrile moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C23H16N2O

Molecular Weight

336.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]quinoline-4-carbonitrile

InChI

InChI=1S/C23H16N2O/c1-16-6-8-17(9-7-16)18-10-12-20(13-11-18)26-23-14-19(15-24)21-4-2-3-5-22(21)25-23/h2-14H,1H3

InChI Key

XATXOXHAHPURNM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.